molecular formula C16H10BrF3N2S B1438997 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol CAS No. 1105189-91-0

5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol

Cat. No. B1438997
M. Wt: 399.2 g/mol
InChI Key: CVIFVTWOOBUZMH-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It might also include information about the compound’s uses or applications.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Synthesis and Structural Studies

  • Synthesis of Novel Compounds

    This chemical compound has been utilized in the synthesis of various novel compounds, including imidazoles, oxadiazoles, and thiadiazoles. These derivatives demonstrate diverse chemical behaviors and are valuable for further chemical research and potential applications in pharmaceuticals (Klásek et al., 2010), (Gul et al., 2017).

  • Role in Corrosion Inhibition

    Compounds derived from imidazole-2-thiol, such as 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting metals like mild steel in corrosive environments (Ammal et al., 2018).

  • Crystallography and Molecular Packing

    The compound and its derivatives are used in crystallography to understand molecular packing and intermolecular interactions. Such studies are crucial for materials science and designing new materials with specific properties (Mohamed et al., 2013).

Biomedical Research

  • Antimicrobial Activity

    Several derivatives of imidazole-2-thiol have been synthesized and evaluated for their antimicrobial properties. These studies contribute to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Narwal et al., 2012), (Güzeldemirci & Küçükbasmacı, 2010).

  • Anticancer Research

    In cancer research, derivatives of this compound have been synthesized and evaluated for their potential in inhibiting the growth of cancer cells. This research contributes to the ongoing search for more effective cancer treatments (Wang Cong-zhan, 2009).

  • Antioxidant Properties

    The compound has been studied for its role in enhancing the antioxidant properties of industrial lubricating oils. This research is significant in extending the lifespan of machinery and reducing maintenance costs (Ashry et al., 2014).

Material Science

  • Organometallic Chemistry and OLEDs

    The compound's derivatives have applications in organometallic chemistry, particularly in the development of materials for organic light-emitting diodes (OLEDs). These materials are important for improving the efficiency and color range of OLEDs (Wang et al., 2010).

  • Photochromic Behavior

    Derivatives of 5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol have been studied for their photochromic behavior, which is essential in developing materials for light-responsive applications (Cao et al., 2015).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have any specific questions about these types of analyses, feel free to ask!


properties

IUPAC Name

4-(4-bromophenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrF3N2S/c17-12-6-4-10(5-7-12)14-9-21-15(23)22(14)13-3-1-2-11(8-13)16(18,19)20/h1-9H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIFVTWOOBUZMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CNC2=S)C3=CC=C(C=C3)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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